
Phenethyl 2-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl 2-bromopropanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from phenethyl alcohol and 2-bromopropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl 2-bromopropanoate can be synthesized through the esterification reaction between phenethyl alcohol and 2-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Phenethyl 2-bromopropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenethyl alcohol and 2-bromopropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed:
Nucleophilic Substitution: Phenethyl alcohol and the corresponding substituted product.
Elimination Reactions: Alkenes, such as phenethyl propene.
Hydrolysis: Phenethyl alcohol and 2-bromopropanoic acid.
Scientific Research Applications
Phenethyl 2-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: this compound is used in studies to understand its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of phenethyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the ester functional group can undergo hydrolysis, releasing phenethyl alcohol and 2-bromopropanoic acid, which may exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenethyl 2-bromopropanoate can be compared with other similar compounds, such as:
Phenethyl acetate: An ester derived from phenethyl alcohol and acetic acid, used in fragrances and flavorings.
Phenethyl propionate: An ester derived from phenethyl alcohol and propionic acid, used in perfumes and as a flavoring agent.
Phenethyl butyrate: An ester derived from phenethyl alcohol and butyric acid, used in fragrances and as a flavoring agent.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
43216-34-8 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-phenylethyl 2-bromopropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
HDTKBTHJTMZYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
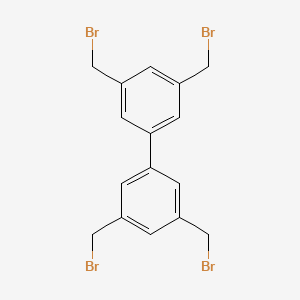
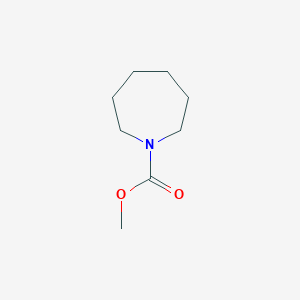
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
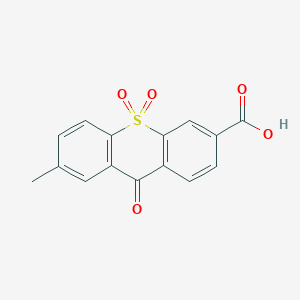
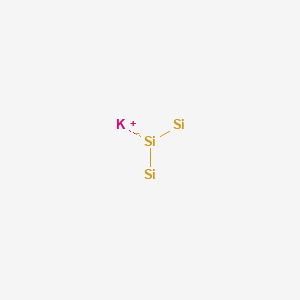
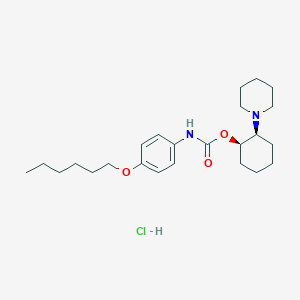
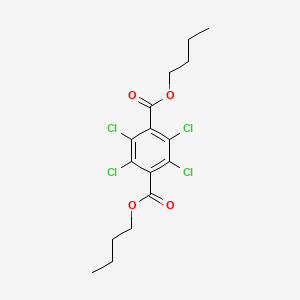
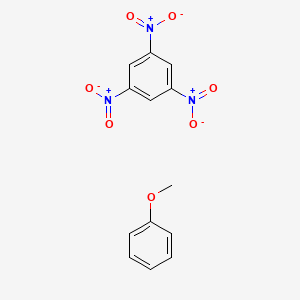
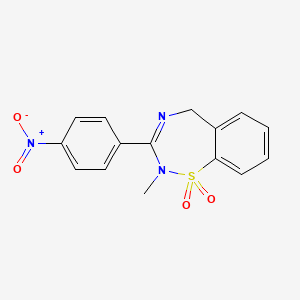
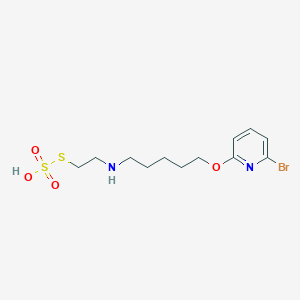
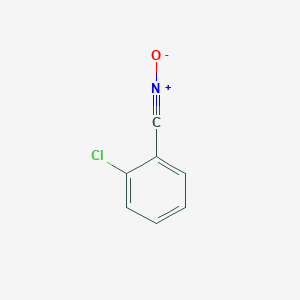
![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
